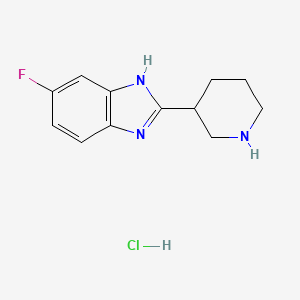

5-Fluoro-2-piperidin-3-YL-1H-benzoimidazole hydrochloride

Beschreibung

Historical Development and Structural Classification

The historical development of benzimidazole derivatives represents a pivotal advancement in heterocyclic chemistry that emerged from fundamental research into vitamin B12 structure in the mid-20th century. Benzimidazole was initially discovered during investigations into the stable platform characteristics of heterocyclic compounds for pharmaceutical development. The systematic exploration of benzimidazole derivatives began in earnest during the 1940s when Woolley published groundbreaking work demonstrating that benzimidazoles possessed purine-like construction properties, which suggested potential for diverse biological applications. This foundational research established the theoretical framework for subsequent synthetic modifications that would ultimately lead to compounds such as this compound.

The structural classification of this compound places it within the broader category of fluorinated benzimidazole derivatives, specifically those incorporating nitrogen-containing heterocyclic substituents. The compound represents an evolution from earlier benzimidazole research conducted in the 1950s, when pharmaceutical companies including CIBA (now Novartis) began discovering benzimidazole derivative applications. The progression from simple benzimidazole structures to complex substituted derivatives like this compound reflects decades of systematic structure-activity relationship studies. These investigations demonstrated that specific substitution patterns could dramatically enhance pharmacological properties while maintaining the fundamental benzimidazole core stability.

The chronological development of fluorinated benzimidazoles gained momentum in the 1960s and 1970s, when researchers began systematically investigating the effects of halogen substitution on benzimidazole pharmacophore properties. Burton and colleagues reported in 1965 that 2-trifluoro benzimidazoles exhibited potent decoupling effects on oxidative phosphorylation in mitochondria, establishing fluorine substitution as a valuable modification strategy. This research trajectory ultimately culminated in the development of compounds like this compound, which combines both fluorine substitution and piperidine incorporation to achieve enhanced molecular properties.

Nomenclature and Chemical Identity Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions while accommodating multiple acceptable naming variations. The primary International Union of Pure and Applied Chemistry name is designated as 6-fluoro-2-piperidin-3-yl-1H-benzimidazole hydrochloride, reflecting the systematic numbering system for the benzimidazole ring structure. Alternative nomenclature includes this compound, which represents a commonly used variant in chemical databases and literature. The compound also appears in chemical registries under the synonym 1158245-62-5, which serves as its primary Chemical Abstracts Service registry number.

The molecular identity parameters establish the compound's fundamental chemical characteristics through multiple standardized descriptors. The molecular formula C12H15ClFN3 indicates the presence of twelve carbon atoms, fifteen hydrogen atoms, one chlorine atom, one fluorine atom, and three nitrogen atoms. The computed molecular weight of 255.72 grams per mole provides essential data for stoichiometric calculations and analytical determinations. The International Chemical Identifier string InChI=1S/C12H14FN3.ClH/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8;/h3-4,6,8,14H,1-2,5,7H2,(H,15,16);1H represents the complete structural connectivity information in standardized format.

| Parameter | Value |

|---|---|

| Molecular Formula | C12H15ClFN3 |

| Molecular Weight | 255.72 g/mol |

| Chemical Abstracts Service Number | 1158245-62-5 |

| International Chemical Identifier Key | PXHRJOHWNQCIPN-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C1CC(CNC1)C2=NC3=C(N2)C=C(C=C3)F.Cl |

The structural representation through Simplified Molecular Input Line Entry System notation provides a concise method for depicting the complete molecular architecture. The International Chemical Identifier Key PXHRJOHWNQCIPN-UHFFFAOYSA-N serves as a unique identifier that enables unambiguous database searches and cross-referencing across multiple chemical information systems. These standardized nomenclature and identity parameters ensure consistent communication and identification of the compound across diverse research contexts and regulatory frameworks.

Position within Benzimidazole Scaffold Derivatives

The positioning of this compound within the broader benzimidazole scaffold derivative family reflects its unique structural modifications and enhanced pharmacological potential. Benzimidazole derivatives constitute a privileged scaffold in medicinal chemistry, characterized by their ability to form diverse intermolecular interactions including hydrogen bonds, π-π stacking interactions, and hydrophobic contacts with biological macromolecules. The specific substitution pattern of this compound distinguishes it from other benzimidazole derivatives through the strategic incorporation of both fluorine and piperidine functionalities, which confer distinct physicochemical properties.

The fluorine substitution at the 5-position represents a critical structural modification that enhances the compound's lipophilicity and metabolic stability compared to non-fluorinated analogs. Research on fluoro-benzimidazole derivatives has demonstrated that fluorine incorporation significantly influences electronic distribution within the aromatic system, potentially altering binding affinity and selectivity for biological targets. The positioning of fluorine at the 5-position specifically has been shown to optimize these electronic effects while maintaining favorable pharmacokinetic properties. This substitution pattern places the compound within the subclass of halogenated benzimidazole derivatives that have shown enhanced biological activity profiles.

The incorporation of the piperidin-3-yl group at the 2-position further distinguishes this compound within benzimidazole scaffold classifications. Piperidine-containing benzimidazole derivatives have emerged as particularly promising structures in contemporary drug development, with demonstrated activities across multiple therapeutic areas. The specific attachment through the 3-position of the piperidine ring provides conformational flexibility that allows adaptation to various receptor binding sites while maintaining favorable pharmacological properties. This structural feature positions the compound within the subset of benzimidazole-piperidine hybrids that have shown significant potential as enzyme inhibitors and receptor modulators.

Significance in Contemporary Chemical Research

The significance of this compound in contemporary chemical research stems from its potential applications across multiple scientific disciplines and its role as a representative example of modern rational drug design principles. Contemporary research has established benzimidazole derivatives as versatile scaffolds with demonstrated activities including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antihypertensive, and antimalarial properties. The specific structural modifications present in this compound position it as a valuable research tool for investigating structure-activity relationships and developing novel therapeutic agents.

Recent investigations into benzimidazole-based compounds have highlighted their significance as topoisomerase inhibitors, deoxyribonucleic acid intercalation agents, androgen receptor antagonists, and protein kinase inhibitors. The combination of fluorine substitution and piperidine incorporation in this compound provides researchers with a compound that can serve as a lead structure for optimization studies targeting these diverse biological mechanisms. The compound's structural features make it particularly relevant for studies investigating the effects of halogen bonding and conformational flexibility on biological activity.

The compound's research significance extends beyond pharmaceutical applications to include its utility in chemical biology and molecular recognition studies. Benzimidazole derivatives have demonstrated capacity for selective binding to various biological macromolecules through multiple interaction modes, making them valuable tools for probing protein-ligand interactions and cellular processes. The specific substitution pattern of this compound provides researchers with opportunities to investigate the relative contributions of fluorine substitution and piperidine incorporation to binding affinity and selectivity.

Eigenschaften

IUPAC Name |

6-fluoro-2-piperidin-3-yl-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3.ClH/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8;/h3-4,6,8,14H,1-2,5,7H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHRJOHWNQCIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC3=C(N2)C=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700229 | |

| Record name | 6-Fluoro-2-(piperidin-3-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158245-62-5 | |

| Record name | 6-Fluoro-2-(piperidin-3-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Amide and Sulfonamide Derivatives as Precursors

In related benzimidazole-piperidine compounds, amide coupling reactions using activating agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in solvents like DMF at low temperatures (0 °C) have been employed to attach piperidinyl groups to benzimidazole derivatives. DIPEA (N,N-diisopropylethylamine) is used as a base to facilitate coupling.

The reaction is stirred for extended periods (up to 16 hours) at low temperatures, followed by extraction and purification via silica gel chromatography.

This method is suitable for preparing substituted benzimidazole hydrochloride salts with piperidine rings and can be adapted for fluorinated benzimidazoles.

Multi-Step Synthesis from Halogenated Precursors

Some patents describe multi-step syntheses starting from halogenated benzimidazole intermediates, such as 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole derivatives, which undergo further functionalization to introduce piperidine substituents and other groups. These steps include:

- Preparation of halogenated benzimidazole carboxylic acid methyl esters.

- Hydrolysis and amidation reactions.

- Purification by chromatography and crystallization.

These methods highlight the complexity of synthesizing highly functionalized benzimidazole derivatives with precise substitution patterns.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The hydroxylamine hydrochloride method with potassium hydroxide as base is advantageous for industrial synthesis due to mild conditions, cost-effectiveness, and reduced environmental impact compared to triethylamine-based methods.

Amide coupling using HATU and DIPEA is effective for functionalizing benzimidazole cores with piperidinyl groups, allowing for structural diversification, though it requires chromatographic purification.

Multi-step syntheses from halogenated precursors provide access to a variety of substituted benzimidazoles but involve longer reaction sequences and more complex purification.

The formation of hydrochloride salts improves the compound’s stability and handling properties, commonly achieved by acidification with concentrated hydrochloric acid followed by cooling and filtration.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding benzimidazole N-oxide.

Reduction: Formation of the reduced benzimidazole derivative.

Substitution: Formation of substituted benzimidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-Fluoro-2-piperidin-3-YL-1H-benzoimidazole hydrochloride is utilized as a key intermediate in synthesizing several pharmaceuticals. Its structure allows for modifications that enhance drug efficacy, particularly for conditions affecting the central nervous system (CNS). The compound's ability to interact with neurotransmitter systems makes it a valuable tool in drug design aimed at neurological disorders .

Anticancer Research

The compound has shown promising results in developing new anticancer agents. Studies indicate that it can inhibit specific cancer cell pathways, making it a candidate for targeted cancer therapies. For instance, it has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxicity .

Case Study Example :

In one study, researchers synthesized derivatives of this compound and tested their effects on tumor growth in vitro and in vivo, finding that certain modifications enhanced their anticancer properties significantly.

Neuropharmacology

Research into the neuropharmacological effects of this compound has revealed its potential to modulate neurotransmitter systems. This modulation is crucial for understanding brain function and developing treatments for neurodegenerative diseases .

Biochemical Assays

This compound is employed in biochemical assays to evaluate the efficacy of drug candidates. Its role as a probe allows researchers to investigate binding affinities and interactions with various biological targets, aiding in the drug discovery process .

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine ring contributes to the compound’s overall stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride (CBR02278)

- Structural Difference : The piperidine substituent is at position 4 of the benzimidazole core (vs. position 3 in the target compound), making this a positional isomer.

- Salt Form : Dihydrochloride (vs. hydrochloride), which may increase aqueous solubility but alter crystallinity or hygroscopicity .

- Implications : Positional isomerism can significantly affect binding affinity in biological targets. For example, 4-piperidinyl substitution may create steric or electronic differences in receptor interactions compared to 3-piperidinyl.

5-Chloro-1-{1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one (CAS 57808-66-9)

- Structural Features :

- Chlorine substituent at position 5 (vs. fluorine).

- Complex structure with a propyl-linked bis-benzimidazole system and a ketone group.

- Implications :

2-(Furan-2-yl)-5-methyl-1H-benzimidazole (CAS 83330-28-3)

- Substituents :

- Furan-2-yl group at position 2 (vs. piperidin-3-yl).

- Methyl group at position 5 (vs. fluorine).

- Methyl at position 5 increases lipophilicity but reduces electronic effects compared to fluorine .

6-Trifluoromethoxy-1H-benzimidazole-2-thiol (CAS 97963-59-2)

- Substituents :

- Trifluoromethoxy (-OCF₃) at position 6 (vs. fluorine at position 5).

- Thiol (-SH) at position 2 (vs. piperidin-3-yl).

- Thiol groups are prone to oxidation, limiting stability in physiological environments .

Tabulated Comparison of Key Features

| Compound Name | Substituents (Position) | Salt Form | CAS Number | Key Structural/Biological Notes |

|---|---|---|---|---|

| Target Compound | 5-F, 2-piperidin-3-yl | Hydrochloride | 1158245-62-5 | Optimized solubility and basicity |

| 5-Fluoro-2-(4-piperidinyl) analog | 5-F, 2-piperidin-4-yl | Dihydrochloride | - | Positional isomer; higher solubility |

| 5-Chloro-bis-benzimidazole derivative | 5-Cl, extended bis-benzimidazole | None | 57808-66-9 | High molecular complexity; potential PK challenges |

| 2-(Furan-2-yl)-5-methyl analog | 5-Me, 2-furan-2-yl | None | 83330-28-3 | Reduced electronic effects vs. fluorine |

| 6-Trifluoromethoxy-2-thiol analog | 6-OCF₃, 2-SH | None | 97963-59-2 | High reactivity; stability concerns |

Research Findings and Practical Considerations

- Fluorine vs. Chlorine : Fluorine’s electronegativity and small size enhance metabolic stability and hydrogen-bonding interactions compared to chlorine .

- Piperidine Position : 3-piperidinyl substitution (target compound) may offer better conformational flexibility for target binding than 4-piperidinyl isomers .

- Salt Forms : Hydrochloride salts are widely preferred in drug development due to balanced solubility and stability, whereas dihydrochlorides may require additional formulation work .

- Availability : The target compound’s discontinued status () suggests synthesis or stability challenges, making structural analogs with simpler substituents (e.g., methyl or furan) more accessible for exploratory studies .

Biologische Aktivität

5-Fluoro-2-piperidin-3-YL-1H-benzoimidazole hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its applications, mechanisms of action, and relevant case studies that highlight its potential in drug development, particularly in oncology and neuropharmacology.

- Chemical Formula : C₁₂H₁₄FN₃·HCl

- Molecular Weight : 255.72 g/mol

- IUPAC Name : 6-fluoro-2-piperidin-3-yl-1H-benzimidazole

- CAS Number : 885275-03-6

This compound exhibits its biological activity through several mechanisms:

- Anticancer Activity : The compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. Its structure allows it to interact with specific molecular targets involved in cancer proliferation and survival pathways.

- Neuropharmacological Effects : Research indicates that this compound may modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as depression and anxiety.

- Inflammation Modulation : Studies have shown that it can inhibit the NLRP3 inflammasome, a key player in inflammatory responses, suggesting its utility in conditions characterized by chronic inflammation.

Anticancer Research

A study published in Nature Reviews demonstrated that benzimidazole derivatives, including this compound, exhibited potent anticancer properties by targeting specific kinases involved in cell cycle regulation. The compound was shown to reduce cell viability in breast cancer cell lines by inducing G1 phase arrest and apoptosis .

Neuropharmacological Studies

In neuropharmacology, the compound has been tested for its effects on serotonin receptors, revealing potential anxiolytic properties. In vitro assays indicated that it enhances serotonin receptor signaling, which is crucial for mood regulation .

Inflammasome Inhibition

Recent research highlighted the compound's ability to inhibit NLRP3-dependent pyroptosis in THP-1 macrophages. The results indicated a significant decrease in IL-1β release upon treatment with this compound, suggesting its potential as an anti-inflammatory agent .

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended methods for synthesizing 5-Fluoro-2-piperidin-3-YL-1H-benzoimidazole hydrochloride?

The synthesis typically involves a multi-step process:

- Condensation : React a fluorinated benzimidazole precursor (e.g., 5-fluoro-1H-benzimidazole) with a piperidine derivative under basic conditions.

- Reduction : Use sodium dithionite (Na₂S₂O₄) in aqueous HCl to reduce intermediates, as demonstrated in analogous benzimidazole syntheses .

- Purification : Employ reverse-phase HPLC with a C18 column and methanol-phosphate buffer mobile phase (e.g., 70:30 v/v) to achieve ≥98% purity, similar to methods validated for related compounds .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- HPLC : For purity assessment (e.g., Kromasil C18 column, 207 nm UV detection) .

- NMR/IR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., fluoro-substituent in ¹⁹F NMR, piperidine ring vibrations in IR) .

- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, Cl content) .

Q. What safety precautions are required during handling?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood due to potential respiratory irritancy (based on SDS data for structurally similar piperidine derivatives) .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Q. How can researchers quantify this compound in complex matrices?

Develop a validated HPLC protocol:

- Column : C18 (150 mm × 4.6 mm, 5 µm).

- Mobile Phase : 0.03 M phosphate buffer (pH 6.5) and methanol (70:30) .

- Calibration : Linear range of 1–10 µg/mL with R² > 0.999 .

Advanced Research Questions

Q. How can synthesis yield be optimized for large-scale production?

- Design of Experiments (DoE) : Vary reaction temperature, solvent polarity, and catalyst loading to identify optimal conditions.

- Purification : Implement gradient elution in preparative HPLC to minimize losses, achieving yields >90% as seen in analogous syntheses .

Q. How should conflicting spectroscopic data (e.g., NMR vs. IR) be resolved?

- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- X-ray Crystallography : Confirm absolute configuration if crystalline derivatives are obtainable .

Q. What in silico tools predict the compound’s physicochemical properties?

- ACD/Labs Percepta : Predict logP, pKa, and solubility using fragment-based algorithms .

- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., kinases) to guide SAR studies .

Q. How do pH and temperature affect the compound’s stability?

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 6 months, monitoring degradation via HPLC.

- pH Studies : Assess hydrolysis rates in buffers (pH 1–9), referencing protocols for cysteine hydrochloride analogs .

Q. What strategies identify and quantify synthetic impurities?

Q. How can structure-activity relationships (SAR) be explored for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.